N-(4-bromo-2-methylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific, medical, or industrial contexts.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also involve discussing the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the compound’s reactivity and stability. It includes identifying the types of reactions the compound can undergo and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and spectral properties.Scientific Research Applications
Molecular Conformations and Supramolecular Assembly
Halogenated N,2-diarylacetamides, including compounds structurally similar to N-(4-bromo-2-methylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, have been studied for their molecular conformations and supramolecular assembly. These compounds are linked into chains or arrays through a combination of hydrogen bonds and C-H...π(arene) interactions, indicating their potential for the development of materials with specific physical properties. The orientation of the N-aryl groups and their conformations are significantly similar across a range of analogues, suggesting a predictable structural behavior which could be beneficial for designing compounds with desired characteristics (Nayak et al., 2014).
Synthesis and Antimicrobial Profile
The synthetic pathway involving the compound structurally related to N-(4-bromo-2-methylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide led to the development of Schiff bases and Thiazolidinone derivatives. These compounds were evaluated for their antibacterial and antifungal activities, indicating the compound's relevance in contributing to the development of new antimicrobial agents. This research highlights the potential of such compounds in the synthesis of pharmaceuticals targeting resistant microbial strains (Fuloria et al., 2014).
Potential Pesticides
N-derivatives of halogenated phenoxyacetamides, including molecules structurally akin to the compound , have been characterized for their potential as pesticides. These organic compounds were evaluated through X-ray powder diffraction, indicating their promise in agricultural applications. The comprehensive characterization of these compounds paves the way for their potential use in controlling annual grasses and broad-leaved weeds, demonstrating the compound's applicability in developing new herbicidal formulations (Olszewska et al., 2011).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound. It includes studying its toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions. This could include potential applications of the compound, or further studies to better understand its properties or reactivity.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a newly synthesized or less common compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry professional or refer to scientific literature.
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2/c1-13-4-5-16(10-14(13)2)19-8-9-21(27)25(24-19)12-20(26)23-18-7-6-17(22)11-15(18)3/h4-11H,12H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVINYIXFTIKVAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)Br)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide |
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